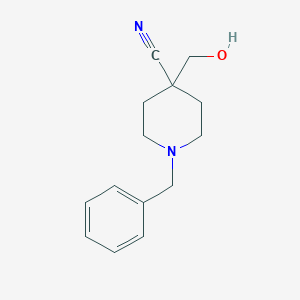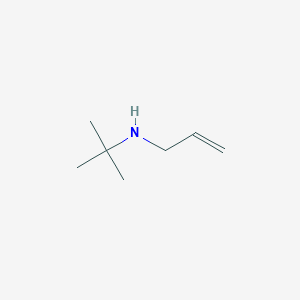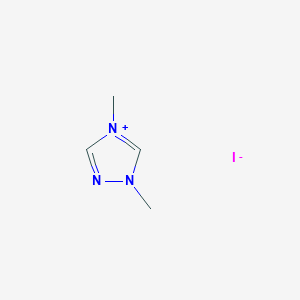
(4-メチル-4H-1,2,4-トリアゾール-3-イル)メタンアミン
説明
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound with the molecular formula C4H8N4 and a molecular weight of 112.13 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to various changes in the cellular environment, potentially influencing cell function and viability.
Biochemical Pathways
It is known that 1,2,4-triazoles and their derivatives have been shown to possess powerful biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular and antifungal activities . These wide-ranging effects suggest that (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 11213 , which could influence its absorption and distribution within the body
Result of Action
Given the broad biological and pharmacological spectrum of 1,2,4-triazoles , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. For instance, 1,2,4-triazoles are known to be environment-friendly inhibitors due to their characteristics of strong chemical activity and low toxicity . They are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces, displacing water molecules on the surface . This suggests that the compound’s action could be influenced by factors such as pH and the presence of metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in an aqueous medium at a temperature range of 40-50°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques such as column chromatography .
化学反応の分析
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-30°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-5°C.
Substitution: Various nucleophiles such as halides, alcohols; reaction temperature50-60°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
Similar Compounds
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Uniqueness
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOVFBEQFGLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617667 | |
| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145942-99-0 | |
| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)


![3-[1,1'-Biphenyl]-4-yl-5-[4-(1,1-dimethylethyl)phenyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole](/img/structure/B176270.png)






![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)


